3-Cyanopyridin-2-carbonsäure

Übersicht

Beschreibung

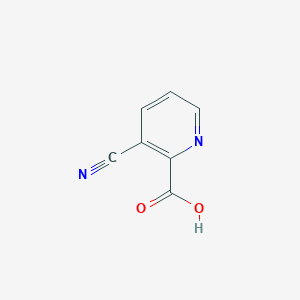

3-Cyanopyridine-2-carboxylic acid is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of both a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the pyridine ring. Pyridine derivatives, including 3-Cyanopyridine-2-carboxylic acid, are known for their wide range of biological and pharmacological activities .

Wissenschaftliche Forschungsanwendungen

3-Cyanopyridine-2-carboxylic acid has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

3-Cyanopyridine-2-carboxylic acid, a derivative of cyanopyridines, has been reported to possess various pharmacological activities Cyanopyridines have been found to exhibit antitumor activity against liver carcinoma cell line (hepg2) , suggesting that they may target cancer cells.

Result of Action

The pyridine derivatives, including 3-Cyanopyridine-2-carboxylic acid, have shown promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . This suggests that the compound may induce cell death in cancer cells, thereby inhibiting tumor growth.

Biochemische Analyse

Biochemical Properties

3-Cyanopyridine-2-carboxylic acid plays a crucial role in biochemical reactions. It is a substrate for the enzyme nitrilase, which belongs to the group of hydrolases that catalyse the hydrolysis of nitrile compounds, yielding a carboxylic acid . The nitrilase of Nocardia globerula NHB-2 has shown high activity against 3-cyanopyridine .

Cellular Effects

The effects of 3-Cyanopyridine-2-carboxylic acid on cells have been studied in the context of cancer. Some 3-cyanopyridine derivatives have shown promising antitumor activity against liver carcinoma cell line (HEPG2), with IC50 values of 1.46 and 7.08 µM, respectively . These compounds have been found to induce cell cycle arrest at the G2/M phase, along with an increase in the DNA content in the pre-G1 phase, indicating the incidence of apoptosis .

Molecular Mechanism

The molecular mechanism of action of 3-Cyanopyridine-2-carboxylic acid involves its conversion to carboxylic acids by the enzyme nitrilase . This reaction involves the hydrolysis of the nitrile group of the compound, yielding a carboxylic acid and releasing ammonia . Some 3-cyanopyridine derivatives have shown to reduce the expression of survivin, a protein that inhibits apoptosis, through proteasome-dependent survivin degradation .

Temporal Effects in Laboratory Settings

The effects of 3-Cyanopyridine-2-carboxylic acid over time in laboratory settings have been observed in the context of its enzymatic conversion. The nitrilase of Nocardia globerula NHB-2, which converts 3-cyanopyridine to nicotinic acid, has been found to be active within pH 3.0–12.0 and temperature ranging from 25 to 65 °C with optimal at pH 9.0 and temperature 50–55 °C .

Metabolic Pathways

3-Cyanopyridine-2-carboxylic acid is involved in the metabolic pathway catalyzed by the enzyme nitrilase . This enzyme converts nitriles to carboxylic acids, a process that is part of the nitrogen metabolism in bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Cyanopyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of cyanoacetic acid hydrazones with sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate or sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate under reflux conditions . Another method includes the reaction of cyanoacetic acid hydrazides with sodium (2-oxocyclopentylidene)methanolate or sodium (2-oxocyclohexylidene)methanolate .

Industrial Production Methods

Industrial production of 3-Cyanopyridine-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the cyano group to a carboxylic acid group.

Reduction: Reduction of the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: 3-Pyridinecarboxylic acid.

Reduction: 3-Aminopyridine-2-carboxylic acid.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Cyanopyridine-2-carboxylic acid include:

5-Cyanopyridine-2-carboxylic acid: Another pyridine derivative with a cyano and carboxylic acid group at different positions.

2-Cyanopyridine: A simpler pyridine derivative with only a cyano group.

3-Aminopyridine-2-carboxylic acid: A derivative with an amino group instead of a cyano group.

Uniqueness

What sets 3-Cyanopyridine-2-carboxylic acid apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual functional groups allow for a wider range of chemical modifications and interactions, making it a versatile compound in both synthetic chemistry and biological research .

Biologische Aktivität

3-Cyanopyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

3-Cyanopyridine-2-carboxylic acid, with the chemical formula , features a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the pyridine ring. This unique structure contributes to its reactivity and biological properties, making it a valuable compound in medicinal chemistry.

The biological activity of 3-cyanopyridine-2-carboxylic acid is primarily attributed to its ability to interact with various cellular targets:

- Antitumor Activity : The compound has shown significant cytotoxic effects against several cancer cell lines, including HepG2 (liver carcinoma), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). The mechanism involves the induction of apoptosis through the modulation of survivin, an inhibitor of apoptosis protein (IAP) .

- Enzymatic Conversion : It acts as a substrate for nitrilase enzymes, which catalyze the hydrolysis of nitrile compounds, leading to the formation of carboxylic acids. This reaction is crucial for its metabolic pathway and potential therapeutic applications .

Anticancer Properties

Numerous studies have highlighted the anticancer properties of 3-cyanopyridine-2-carboxylic acid derivatives. A notable study synthesized various derivatives and evaluated their cytotoxicity against three human cancer cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil (5-FU).

| Compound | Cell Line | IC50 Value (µM) | Comparison to 5-FU |

|---|---|---|---|

| 5e | PC-3 | 12.5 | 2x more active |

| 5e | MDA-MB-231 | 19.4 | 2.6x more active |

| 5c | HepG2 | 25.0 | Comparable |

The study found that compounds with methoxy substitutions showed enhanced activity, indicating that structural modifications can significantly influence efficacy .

Antimicrobial Activity

In addition to its anticancer effects, 3-cyanopyridine-2-carboxylic acid has been investigated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although further research is needed to fully elucidate this aspect .

Case Studies

- Survivin Modulation : A series of novel 3-cyanopyridine derivatives were synthesized and tested for their ability to modulate survivin expression in cancer cells. The most effective compounds led to a marked reduction in survivin levels, promoting apoptosis in treated cells .

- Cytotoxicity Evaluation : The sulforhodamine B (SRB) assay was employed to assess the cytotoxicity of synthesized derivatives against multiple cancer cell lines. Results indicated that certain derivatives had favorable IC50 values compared to established chemotherapeutics .

Eigenschaften

IUPAC Name |

3-cyanopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQNUUHOZRDQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508783 | |

| Record name | 3-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53940-10-6 | |

| Record name | 3-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.